molecular formula C7H14O2S B2582560 Methyl 2-sulfanylhexanoate CAS No. 1565047-29-1

Methyl 2-sulfanylhexanoate

Cat. No. B2582560
CAS RN: 1565047-29-1
M. Wt: 162.25
InChI Key: XQPPGNXKSWYQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-sulfanylhexanoate, also known as methionine gamma-lyase inhibitor or hydrophobic methionine, is a sulfur-containing organic compound. It contains a total of 24 atoms; 14 Hydrogen atoms, 7 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

This compound contains total 23 bond(s); 9 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 ester(s) (aliphatic), and 1 thiol(s) .

Scientific Research Applications

Novel Anti-Helicobacter pylori Agents

Research into the development of novel anti-Helicobacter pylori agents has explored structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol. This includes the discovery of a set of 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl carbamates, which have shown potent activity against the gastric pathogen Helicobacter pylori. These compounds exhibit low minimal inhibition concentration (MIC) values across a range of H. pylori strains, including those resistant to metronidazole or clarithromycin, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Molecular Imaging and Detection of Hydrogen Sulfide

Hydrogen sulfide (H2S) plays a critical role in various physiological processes, including vascular tone mediation and neuromodulation. The unique chemical properties of H2S make it an appealing target for chemical biology approaches aimed at elucidating its production, trafficking, and function within biological systems. Reaction-based fluorescent probes have emerged as versatile tools for visualizing H2S pools in living systems, aiding in the understanding of its biological roles (Lin et al., 2015).

Quantitative Determination of Sulfur-Containing Wine Odorants

The synthesis of deuterated analogues of impact odorants, such as 4-sulfanyl-4-methylpentan-2-one and 3-sulfanylhexan-1-ol, has been key to the quantitative determination of these compounds in wines. This research contributes to the understanding of the impact of sulfur-containing odorants on wine aroma, enhancing the analysis and quality control of wine flavors (Kotseridis et al., 2000).

Sulfoximine Insecticides: Chemistry and Mode of Action

Sulfoximines, including sulfoxaflor, represent a novel class of insecticides effective against a range of sap-feeding insects, including those resistant to neonicotinoids and other insecticides. The distinct mode of action and structural activity relationships of sulfoximines have been summarized, highlighting their potential in controlling resistant insect pests (Sparks et al., 2013).

Novel, Water-Soluble Hydrogen Sulfide–Releasing Molecules

The study of novel, water-soluble hydrogen sulfide–releasing molecules, such as GYY4137, has offered new insights into the biological significance of hydrogen sulfide. GYY4137 has shown potential as a tool for investigating the cardiovascular biology of this gas, including its vasodilator and antihypertensive activities, pointing towards its utility in cardiovascular disease research (Li et al., 2008).

Safety and Hazards

Methyl 2-sulfanylhexanoate is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It’s important to handle it with care, following all safety guidelines.

properties

IUPAC Name

methyl 2-sulfanylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-3-4-5-6(10)7(8)9-2/h6,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPPGNXKSWYQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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